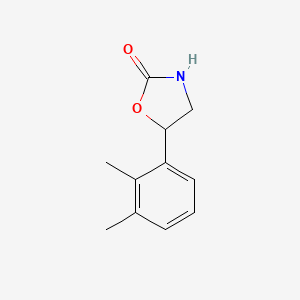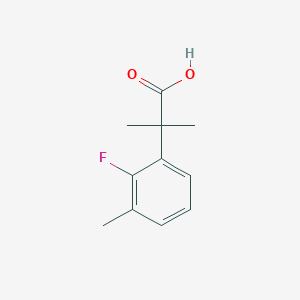
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into a phenyl ring, followed by the addition of a propanoic acid group. One common method involves the use of fluorinating agents such as hydrofluoric acid or fluoroboric acid to introduce the fluorine atom into the aromatic ring. The reaction conditions often require elevated temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to ensure high purity and yield, making it suitable for various applications in the chemical and pharmaceutical industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-methylphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-3-methyl-6-chlorophenylboronic acid
Uniqueness
2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of a fluorine atom and a propanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1314656-50-2 |
|---|---|
Formule moléculaire |
C11H13FO2 |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-5-4-6-8(9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
ZHJWLGZKOWOSFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)(C)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



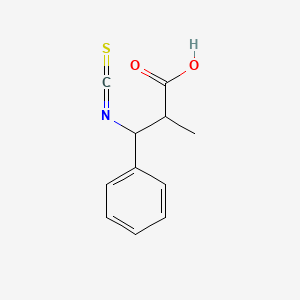

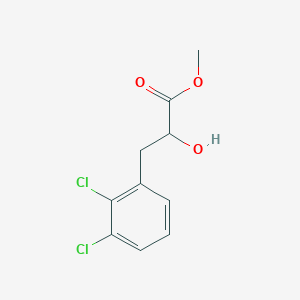
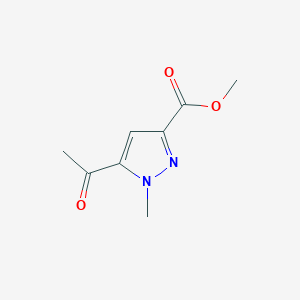


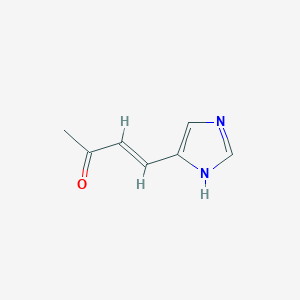
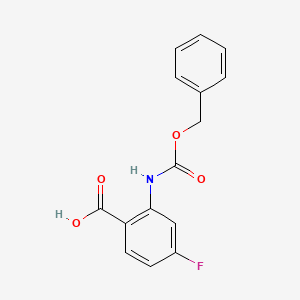
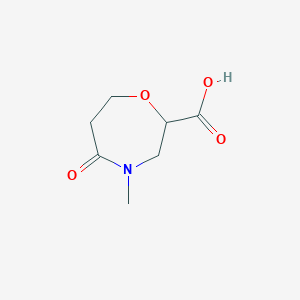

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
